4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide

Descripción general

Descripción

4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide is a useful research compound. Its molecular formula is C8H11IN2O2S and its molecular weight is 326.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

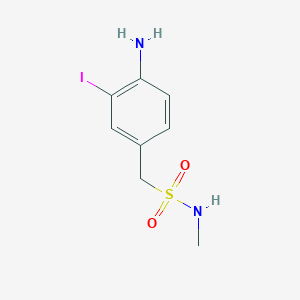

4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, an iodine atom, and a sulfonamide moiety. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C7H10IN2O2S

- Molecular Weight : 296.14 g/mol

- CAS Number : 151140-66-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes that play crucial roles in physiological processes such as respiration and acid-base balance.

Target Enzymes

Research indicates that this compound exhibits significant binding affinity to multiple isoforms of carbonic anhydrases, particularly CA I and CA II. The sulfonamide group is critical for the inhibition mechanism, as it coordinates with the zinc ion present in the active site of these enzymes.

Biological Activity and Pharmacological Effects

The biological activities associated with this compound include:

- Carbonic Anhydrase Inhibition :

- Antitumor Activity :

-

Anti-inflammatory Properties :

- The compound's ability to modulate enzyme activity suggests potential anti-inflammatory effects; however, further studies are needed to elucidate these properties comprehensively.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds within the benzenesulfonamide class. Below is a summary of relevant findings:

Propiedades

IUPAC Name |

1-(4-amino-3-iodophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2S/c1-11-14(12,13)5-6-2-3-8(10)7(9)4-6/h2-4,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEPUECCBQHJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444533 | |

| Record name | 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151140-66-8 | |

| Record name | 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.